(+)-Matrine vs. (+)-Allomatrine: 3-Fold Higher Antinociceptive Potency and Dual Receptor Targeting
(+)-Matrine demonstrates approximately 3-fold higher antinociceptive potency compared to (+)-allomatrine, its C-6 epimer, in murine pain models. Furthermore, (+)-matrine exhibits a mechanistically distinct dual receptor activation profile, engaging both μ-opioid and κ-opioid receptors, whereas (+)-allomatrine acts exclusively through κ-opioid receptor agonism [1]. Additional matrine-type alkaloids including (-)-sophoridine, (+)-sophoranol, (-)-14β-hydroxymatrine, (+)-matrine N-oxide, (-)-sophocarpine, and (-)-sophoramine demonstrated no significant antinociceptive activity in these assays .
| Evidence Dimension | Antinociceptive potency and opioid receptor selectivity |
|---|---|
| Target Compound Data | (+)-Matrine: Antinociceptive effect at doses of 1-10 mg/kg s.c.; dual μ-opioid and κ-opioid receptor agonism |
| Comparator Or Baseline | (+)-Allomatrine: 1/3 potency of (+)-matrine; κ-opioid receptor agonism only |
| Quantified Difference | 3-fold potency difference; differential receptor engagement (dual μ/κ vs. κ-only) |
| Conditions | Acetic acid-induced writhing test and tail-flick test in mice; subcutaneous administration |
Why This Matters
Investigators requiring dual μ/κ opioid receptor pharmacology or maximal antinociceptive potency must select (+)-matrine; substitution with (+)-allomatrine will reduce potency by approximately 67% and alter receptor signaling outcomes.
- [1] Xiao P, Kubo H, Ohsawa M, et al. Kappa-Opioid Receptor-Mediated Antinociceptive Effects of Stereoisomers and Derivatives of (+)-Matrine in Mice. Planta Med. 1999;65(3):230-233. View Source
